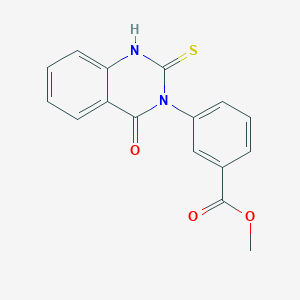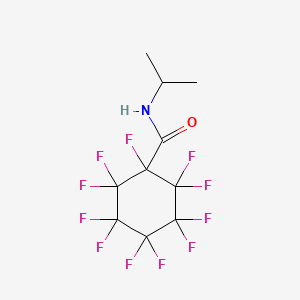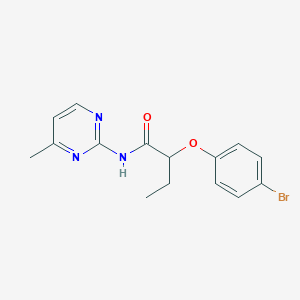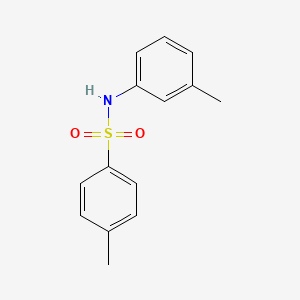![molecular formula C16H18ClN5O2S B10969447 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide](/img/structure/B10969447.png)
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide is a complex organic compound that features a pyrazole ring and a thienopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazole Ring: Starting with a precursor such as 4-chloro-3,5-dimethylpyrazole, the pyrazole ring is synthesized through cyclization reactions involving hydrazine derivatives and diketones under acidic or basic conditions.
Synthesis of Thienopyrimidine: The thienopyrimidine moiety is synthesized from thiophene derivatives through a series of reactions including nitration, reduction, and cyclization with urea or guanidine.
Coupling Reaction: The final step involves coupling the pyrazole and thienopyrimidine units through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thio derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, making them candidates for drug discovery and development. They can be tested for antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new pharmaceuticals. Its structure suggests potential interactions with biological targets such as enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, inhibiting their activity or altering their function. The thienopyrimidine moiety could be involved in binding to nucleic acids or proteins, while the pyrazole ring might interact with hydrophobic pockets in enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide
- 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]butanamide
Uniqueness
The uniqueness of 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and bioactivities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H18ClN5O2S |
|---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanamide |
InChI |
InChI=1S/C16H18ClN5O2S/c1-8-7-12-15(25-8)18-11(4)22(16(12)24)20-13(23)5-6-21-10(3)14(17)9(2)19-21/h7H,5-6H2,1-4H3,(H,20,23) |
InChI Key |
FLVLDRGYUJDBOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)CCN3C(=C(C(=N3)C)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B10969377.png)

![4-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10969382.png)

![N-[3-(cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]-2-methylfuran-3-carboxamide](/img/structure/B10969386.png)
![2-[(3,4-dimethylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969393.png)

![Methyl 5-methyl-2-{[(4-methylpiperazin-1-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B10969406.png)
![1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B10969408.png)



![3-{[4-(2-Chlorophenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10969421.png)
